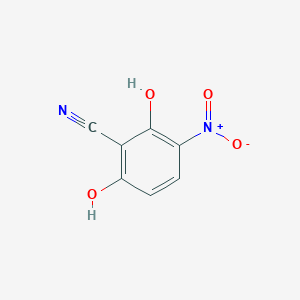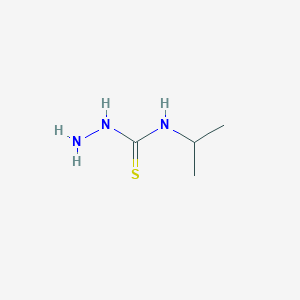
4-Isopropyl-3-thiosemicarbazide
Overview
Description
The compound 4-Isopropyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which is a chemical compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science. Thiosemicarbazones, in general, are known for their ability to form complexes with metals and for their biological activities.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves the reaction of an aldehyde or ketone with thiosemicarbazide. For instance, the compound E-2-(4-isopropylbenzylidene)thiosemicarbazone is synthesized from the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in an ethanol solution . Similarly, other thiosemicarbazone compounds are synthesized through reactions with various aldehydes or ketones, as demonstrated by the synthesis of a novel thiosemicarbazone from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of thiosemicarbazone derivatives is often characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. For example, the crystal structure of E-2-(4-isopropylbenzylidene)thiosemicarbazone was determined to crystallize in the monoclinic space group with specific unit cell parameters . The molecular and crystal structure of another derivative synthesized from 4-isopropoxalyl-1,5-diphenyl-2,3-dihydro-2,3-pyrroledione and thiosemicarbazide was also studied using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Thiosemicarbazones can undergo various chemical reactions, forming different compounds under specific conditions. For instance, reactions of 4-phenyl- and 4-(p-tolyl)-thiosemicarbazide with chloroacetone and omega-bromoacetophenone were investigated, leading to the formation of isomeric compounds . Additionally, the reaction of 4-formylantipyrine with thiosemicarbazide produced thiosemicarbazones that were further reacted with K2PdCl4 to produce palladium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazone derivatives are characterized by their spectroscopic data and crystallographic parameters. The IR and NMR spectra provide insights into the functional groups and the electronic environment of the atoms within the molecule. For example, the IR data supported the predominance of the thione form in the solid state of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone . The crystal structures of thiosemicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine revealed intramolecular and intermolecular hydrogen bonding . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules, as seen in the study of a molecule synthesized from benzenesulfonamido and 4-methylphenyl thiosemicarbazide .
Scientific Research Applications
Photochromic Properties
4-Acylhydroxypyrazoles, when combined with thiosemicarbazide derivatives like 4-Isopropyl-3-thiosemicarbazide, exhibit remarkable photochromism in crystalline states. This phenomenon is characterized by a color change under specific light conditions. In one study, irradiation with 365 nm light led to the transition from colorless enol-form isomers to yellow keto-form isomers in these compounds. This transition and the associated photochromic behavior were investigated using techniques like FT-IR, UV/vis, and fluorescence spectra (Guo et al., 2009).
Antimicrobial Activity
Thiosemicarbazide derivatives, including those formed from this compound, are extensively used in medicinal chemistry due to their potent antimicrobial properties. These compounds have shown high activity against various bacteria, including Mycobacterium bovis, a major concern in tuberculosis. This effectiveness is attributed to the imine bond present in these compounds, which is critical for their biological activity (Sardari et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiosemicarbazone compounds derived from this compound have been extensively studied. These compounds are synthesized in various forms, and their structures are confirmed through methods like FT-IR, 1H NMR, and single-crystal X-ray diffraction. Such studies contribute significantly to understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Khalaji et al., 2013).
Fluorescent Sensing
Thiosemicarbazide derivatives, including those related to this compound, have been developed as fluorescent sensors. These compounds can selectively respond to specific substances, demonstrating their potential in bioimaging and practical applications in biological systems. Such sensors can provide valuable tools for studying and monitoring various biological and chemical processes (Guo et al., 2016).
Antioxidant Properties
Some thiosemicarbazide compounds have shown promising antioxidant properties. These compounds can act as radical scavengers due to their chemical structure, which contains groups like C=S and –NH–. Their effectiveness as antioxidants has been studied in the context of various applications, such as protecting materials from oxidative damage (Setnescu et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-Isopropyl-3-thiosemicarbazide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, human carbonic anhydrase, and inhibits its activity
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions . This could potentially disrupt cellular pH regulation and ion transport, leading to cytotoxic effects. In fact, some studies have shown that the compound exhibits cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13431-36-2 | |
| Record name | 4-Isopropylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



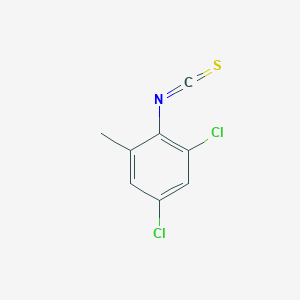


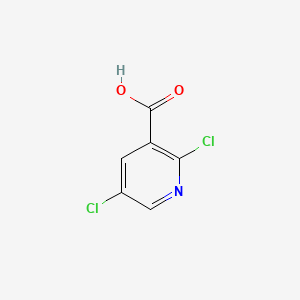



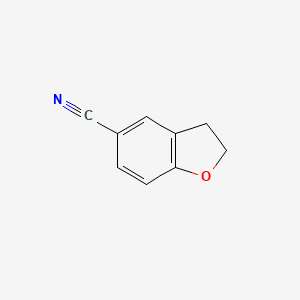




![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
